3-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol is a derivative of the pyrazolo[3,4-d]pyrimidine class, known for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C21H22N6O2, with a molecular weight of 390.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with an amino group and a propanol moiety, which may contribute to its biological properties.
Research has demonstrated that compounds in the pyrazolo[3,4-d]pyrimidine class often act as epidermal growth factor receptor inhibitors (EGFRIs) . These inhibitors are crucial in targeting signaling pathways involved in cell proliferation and survival, particularly in cancer cells. The specific compound under review has shown promise in inhibiting EGFR activity, which is a common target in various cancers.
Key Mechanisms:
- Inhibition of EGFR : Compounds similar to the one studied have been reported to inhibit both wild-type and mutant forms of EGFR with IC50 values in the nanomolar range. For instance, one study reported an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly, leading to cell cycle arrest at the S and G2/M phases .
In Vitro Studies
Several studies have assessed the anti-proliferative activity of this compound against various cancer cell lines:
Cell Line | IC50 Value (µM) | Effect Observed |
---|---|---|
A549 (Lung cancer) | 8.21 | Significant reduction in proliferation |
HCT116 (Colorectal) | 19.56 | Moderate anti-proliferative effect |
Additional Cell Lines | Varies | Notable apoptotic induction observed |
These findings suggest that the compound possesses significant anti-cancer properties, particularly against lung and colorectal cancer cells.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to EGFR. The results indicate strong binding interactions with critical residues within the active site of EGFR, further supporting its potential as an effective inhibitor .
Case Studies
A notable case study involved a series of synthesized pyrazolo[3,4-d]pyrimidine derivatives that included this compound. The study highlighted their efficacy as EGFR inhibitors and their ability to overcome resistance mechanisms seen in certain cancers. The derivatives were evaluated for their pharmacokinetic properties and demonstrated favorable profiles that suggest good bioavailability and metabolic stability.
属性
IUPAC Name |
3-[[4-(4-methoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-29-17-10-8-15(9-11-17)24-19-18-14-23-27(16-6-3-2-4-7-16)20(18)26-21(25-19)22-12-5-13-28/h2-4,6-11,14,28H,5,12-13H2,1H3,(H2,22,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQKMELYCSSNCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCO)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。